

# 2,5-Difluorophenylboronic acid CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,5-Difluorophenylboronic acid

Cat. No.: B069649

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## An In-Depth Technical Guide to 2,5-Difluorophenylboronic Acid

CAS Number: 193353-34-3<sup>[1][2][3]</sup>

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on **2,5-Difluorophenylboronic acid**. It covers its chemical properties, core applications, and detailed experimental protocols for its synthesis and use in palladium-catalyzed cross-coupling reactions.

## Physicochemical and Identity Data

**2,5-Difluorophenylboronic acid** is a fluorinated organoboron compound widely utilized as a building block in organic synthesis.<sup>[4][5]</sup> Its properties are summarized below for easy reference.

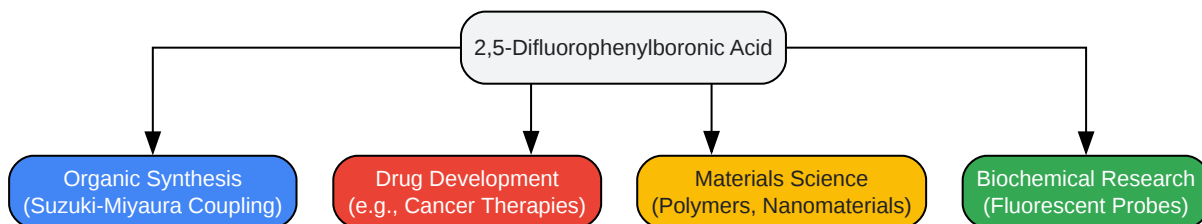
Property	Value	Reference(s)
CAS Number	193353-34-3	[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BF <sub>2</sub> O <sub>2</sub>	[1][3]
Linear Formula	F <sub>2</sub> C <sub>6</sub> H <sub>3</sub> B(OH) <sub>2</sub>	[2]
Molecular Weight	157.91 g/mol	[1][2]
Appearance	White to off-white solid or powder	[3][6]
Melting Point	105-110 °C	
Purity	≥95%	[2]
Synonyms	2,5-Difluorobenzeneboronic acid, (2,5-difluorophenyl)boranediol	[2][3]
Storage Conditions	Store in a dry, dark place at room temperature or under refrigeration (0-6°C).	[1][6]

## Core Applications in Research and Development

**2,5-Difluorophenylboronic acid** is a versatile reagent with significant applications in multiple scientific domains. The fluorinated phenyl ring is a valuable pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5]

- **Drug Development:** It serves as a crucial intermediate in the synthesis of complex pharmaceuticals, particularly in the development of targeted therapies for cancer and selective sphingosine phosphate receptor antagonists.[4][5]
- **Organic Synthesis:** Its primary application is in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds to create biaryl and substituted aromatic compounds.[4][5][7]
- **Materials Science:** The compound is used to create advanced materials, including specialized polymers and nanomaterials with applications in coatings and electronics.[4][5]

- Biochemical Tools: It is employed in the development of fluorescent probes for biological imaging and in bioconjugation techniques to link molecules.[4]



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Core applications of **2,5-Difluorophenylboronic acid**.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **2,5-Difluorophenylboronic acid** and its application in a typical Suzuki-Miyaura cross-coupling reaction. These protocols are representative and may require optimization based on specific substrates and laboratory conditions.

### Protocol 1: Synthesis of 2,5-Difluorophenylboronic Acid

This protocol describes the synthesis via a Grignard reaction, adapted from procedures for analogous fluorinated phenylboronic acids.[8][9]

Materials:

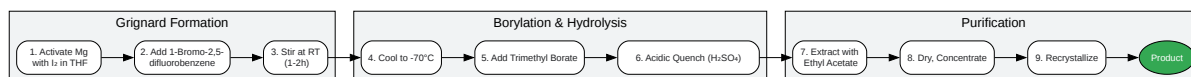
- 1-Bromo-2,5-difluorobenzene
- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)
- Trimethyl borate
- 10% Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)

- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate
- Hexanes

#### Procedure:

- Grignard Reagent Formation:
  - To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings.
  - Add a small volume of anhydrous THF and a crystal of iodine to activate the magnesium.
  - Prepare a solution of 1-bromo-2,5-difluorobenzene in anhydrous THF.
  - Add a small amount of the bromide solution to initiate the reaction, then add the remainder dropwise while maintaining a gentle reflux.
  - After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
- Borylation:
  - Cool the Grignard solution to  $-70\text{ }^\circ\text{C}$  in a dry ice/acetone bath.
  - Add a solution of trimethyl borate in anhydrous THF dropwise, ensuring the internal temperature does not rise above  $-60\text{ }^\circ\text{C}$ .<sup>[9]</sup>
  - Stir the resulting mixture at  $-70\text{ }^\circ\text{C}$  for an additional 2-3 hours.
- Hydrolysis and Work-up:
  - Allow the reaction to warm slowly to  $0\text{ }^\circ\text{C}$ .
  - Quench the reaction by the slow, dropwise addition of 10% sulfuric acid until the pH is acidic (pH 1-2).<sup>[9]</sup>

- Stir the biphasic mixture vigorously for 30 minutes.
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification:
  - Filter the drying agent and concentrate the organic phase under reduced pressure.
  - Purify the resulting crude solid by recrystallization from an ethyl acetate/hexanes mixture to yield pure **2,5-Difluorophenylboronic acid**.



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Workflow for the synthesis of **2,5-Difluorophenylboronic acid**.

## Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a general procedure for the palladium-catalyzed coupling of **2,5-Difluorophenylboronic acid** with an aryl halide.<sup>[7][10][11]</sup>

Materials:

- Aryl Halide (e.g., Aryl Bromide, 1.0 eq.)
- **2,5-Difluorophenylboronic acid** (1.2-1.5 eq.)
- Palladium Catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, or K<sub>3</sub>PO<sub>4</sub>, 2.0-3.0 eq.)

- Solvent System (e.g., Toluene/Ethanol/Water, Dioxane/Water)

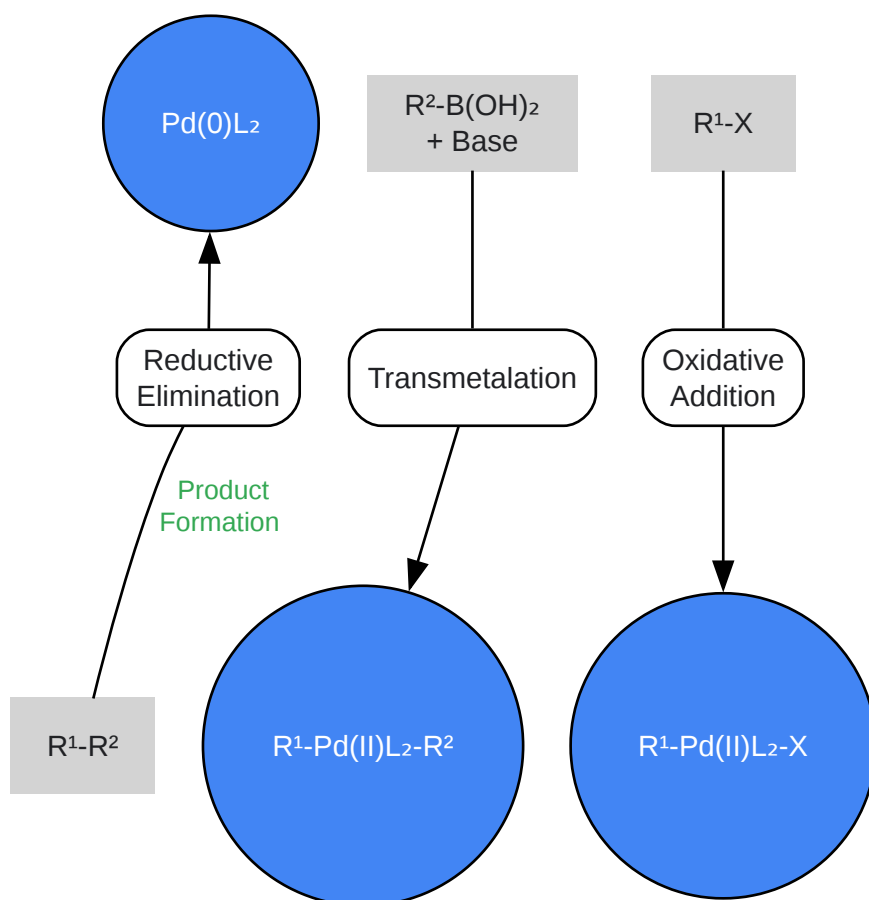
Procedure:

- Reaction Setup:
  - In a reaction vessel, combine the aryl halide (1.0 eq.), **2,5-Difluorophenylboronic acid** (1.2 eq.), palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.03 eq.), and base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 eq.). [\[12\]](#)
  - Add the chosen solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water).
- Degassing:
  - Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
- Reaction:
  - Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
  - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.
- Work-up and Purification:
  - Once the reaction is complete, cool the mixture to room temperature.
  - Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).
  - Wash the combined organic layers with water and then brine.
  - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

## Catalytic Cycle and Mechanism

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.<sup>[10][13]</sup>



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Generalized catalytic cycle for the Suzuki-Miyaura reaction.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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